N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is a heterocyclic compound that features a thiazole ring and an oxolane ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with oxolane-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Uniqueness
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide is unique due to the presence of both thiazole and oxolane rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H12N2O2S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)oxolane-2-carboxamide |
InChI |
InChI=1S/C9H12N2O2S/c1-6-5-14-9(10-6)11-8(12)7-3-2-4-13-7/h5,7H,2-4H2,1H3,(H,10,11,12) |
InChI Key |
SWNODYXBFHSYPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.